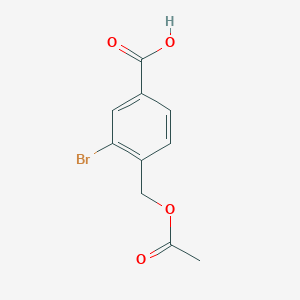

4-(Acetoxymethyl)-3-bromobenzoic acid

Description

Contextualization of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a critical class of compounds in organic chemistry, primarily utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. guidechem.com The presence of a halogen, such as bromine or chlorine, on the benzene (B151609) ring provides a reactive handle for a variety of powerful cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The synthesis of halogenated benzoic acids can be achieved through several methods, such as the direct halogenation of benzoic acid or the oxidation of halogenated toluenes. researchgate.net For instance, bromobenzene (B47551) can be converted to benzoic acid via a Grignard reaction. wikipedia.org The carboxyl group itself is a meta-director in electrophilic aromatic substitution, while halogens are ortho-, para-directing. This interplay of directing effects allows for the regioselective synthesis of polysubstituted aromatic rings. The versatility of halogenated benzoic acids makes them indispensable intermediates for creating complex molecular frameworks from simpler, readily available starting materials. acs.org

The Significance of Acetoxymethyl Functionalities in Synthetic Intermediates

The acetoxymethyl (AM) group is a valuable functional moiety in organic synthesis, particularly in medicinal chemistry and chemical biology. nih.gov It is frequently employed as an esterase-sensitive motif to mask polar functional groups like carboxylic acids and phenols. researchgate.netontosight.ai This "masking" strategy can significantly enhance a molecule's lipophilicity, which in turn can improve its ability to permeate cell membranes. researchgate.netnih.gov

Once inside a cell, endogenous esterase enzymes cleave the acetoxymethyl ester, releasing the active, unmasked compound at the site of action. nih.gov This prodrug approach is a widely used strategy to improve the bioavailability and cellular uptake of therapeutic agents. ontosight.ai Furthermore, acetoxymethyl ethers have been shown to possess greater chemical stability against spontaneous hydrolysis compared to simple esters, while remaining highly reactive to enzymatic cleavage. researchgate.net This combination of stability and controlled release makes the acetoxymethyl group a powerful tool for designing fluorogenic probes and other biologically active molecules. nih.govresearchgate.net

Research Trajectories for Multifunctional Aromatic Compounds

Modern organic chemistry research is increasingly focused on the design and synthesis of multifunctional aromatic compounds. These molecules, which bear several different functional groups, are central to the development of new pharmaceuticals, advanced materials, and molecular probes. Aromatic rings provide a rigid and planar scaffold, which is crucial for binding to biological targets like proteins and nucleic acids. jocpr.com By chemically modifying the substituents on the ring, chemists can fine-tune the electronic and steric properties of a molecule to optimize its function. jocpr.com

Current research trends include the development of novel and more efficient synthetic methods to create complex aromatic structures. There is a strong emphasis on sustainability, with a focus on using renewable feedstocks and environmentally friendly catalysts. In materials science, multifunctional aromatic compounds are used to construct polymers and frameworks with unique optical and conductive properties. In medicinal chemistry, the goal is to harness the potential of these compounds to design more effective and safer therapeutic agents through advanced computational methods and structure-based design. jocpr.com The ability to combine different functionalities on a single aromatic core opens up vast possibilities for creating novel molecules with tailored properties for a wide range of applications.

Overview of Current Research Gaps and Opportunities Pertaining to 4-(Acetoxymethyl)-3-bromobenzoic Acid

This compound is a prime example of a multifunctional aromatic compound, incorporating a carboxylic acid, a bromine atom, and an acetoxymethyl ester. evitachem.com Each of these groups offers distinct chemical reactivity and potential applications. The carboxylic acid and the bromine atom are versatile handles for organic synthesis, while the acetoxymethyl group serves as a latent prodrug or reporting moiety. evitachem.com

Despite its clear potential, a review of the current scientific literature indicates that this compound is primarily documented as a synthetic intermediate or building block. evitachem.combldpharm.com There is a notable absence of comprehensive studies exploring its direct applications or the synergistic potential of its combined functional groups.

This represents a significant research opportunity. Key research trajectories could include:

Novel Prodrug Development: Leveraging the acetoxymethyl ester, this compound could be investigated as a scaffold for new prodrugs. The carboxylic acid could be coupled to various pharmacophores, with the acetoxymethyl group ensuring cellular delivery.

Advanced Polymer Synthesis: The bifunctional nature of the bromo- and carboxylic acid groups makes it a candidate monomer for the synthesis of specialty polymers with unique properties.

Complex Molecule Synthesis: Its utility as a versatile building block in the multi-step synthesis of complex, biologically active natural products or pharmaceutical agents is an area ripe for exploration. The strategic positioning of the three functional groups allows for a high degree of synthetic flexibility.

In essence, while the foundational chemistry of its constituent parts is well-understood, the integrated application and potential of this compound remain largely untapped. Future research focused on this molecule could lead to significant advancements in medicinal chemistry, materials science, and synthetic methodology.

Chemical Compound Data

Below are the properties of the primary compound discussed in this article.

| Identifier | Value |

|---|---|

| CAS Number | 90772-73-9 |

| Molecular Formula | C10H9BrO4 guidechem.com |

| Molecular Weight | 273.08 g/mol bldpharm.com |

| Structural Features | A bromine atom at the 3-position and an acetoxymethyl group at the 4-position of a benzoic acid backbone. evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(acetyloxymethyl)-3-bromobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEQCBQMZSMHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662367 | |

| Record name | 4-[(Acetyloxy)methyl]-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90772-73-9 | |

| Record name | 4-[(Acetyloxy)methyl]-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Mechanistic Studies of 4 Acetoxymethyl 3 Bromobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 4-(acetoxymethyl)-3-bromobenzoic acid is influenced by the electronic properties of its substituents. The carboxylic acid group is a meta-directing deactivator, while the bromine atom is an ortho-, para-directing deactivator. The acetoxymethyl group is generally considered to be weakly deactivating.

Reactivity at the Bromine Position

The carbon-bromine bond in this compound is a key site for nucleophilic aromatic substitution, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used to form carbon-carbon bonds. For substrates like this compound, the reaction would involve the substitution of the bromine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. The general mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 °C | Good to Excellent |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 °C | High |

| [PdCl₂(NH₂CH₂COOH)₂] | - | K₂CO₃ | H₂O | Room Temp | High rsc.org |

This table presents generalized conditions based on reactions with similar bromobenzoic acid substrates. Specific optimization for this compound may be required.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org This is a powerful tool for synthesizing arylamines. The reaction of this compound with a primary or secondary amine would replace the bromine atom with the corresponding amino group. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands is common to facilitate the reaction. wikipedia.org

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 °C |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-120 °C |

| [Pd(allyl)Cl]₂ | t-BuXPhos | K₂CO₃ | t-BuOH | 80-100 °C |

This table illustrates common systems used for aryl bromides. The ester and carboxylic acid functionalities on the target molecule are generally tolerant to these conditions, though base selection may be critical to avoid hydrolysis.

Transformations Involving the Acetoxymethyl Moiety

The acetoxymethyl group is essentially a protected form of a hydroxymethyl group. The ester linkage within this moiety is susceptible to hydrolysis under both acidic and basic conditions. This reaction transforms the acetoxymethyl group into a hydroxymethyl group and produces acetic acid as a byproduct.

This hydrolysis is a key reaction, yielding 3-bromo-4-(hydroxymethyl)benzoic acid . vwr.combldpharm.com The stability of the acetoxymethyl group can be a critical factor during other transformations of the molecule. For instance, in reactions requiring strong basic conditions, such as some cross-coupling or amidation reactions, saponification of the acetate (B1210297) ester is a potential side reaction. Careful selection of reaction conditions, such as using milder bases (e.g., K₂CO₃ instead of NaOH) or running the reaction at lower temperatures, can minimize this unwanted transformation.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present on this compound can undergo a variety of transformations.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol, typically under acidic conditions (Fischer esterification) or by using coupling agents. Solvent-free esterification of substituted benzoic acids with various alcohols has been achieved using solid acid catalysts like modified montmorillonite (B579905) K10, which can provide high yields for both electron-donating and electron-withdrawing substituted benzoic acids. epa.govijstr.org This method avoids the use of mineral acids. ijstr.org

Amidation: The direct reaction of the carboxylic acid with an amine to form an amide is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, catalytic methods using titanium(IV) fluoride (B91410) (TiF₄) have been shown to be effective for the direct amidation of carboxylic acids with amines. researchgate.net

Table 3: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Conditions | Product |

| Esterification | R'OH, H₂SO₄ (cat.) | Reflux | 4-(Acetoxymethyl)-3-bromobenzoyl ester |

| Esterification | R'OH, Montmorillonite K10 | Solvent-free, Reflux | 4-(Acetoxymethyl)-3-bromobenzoyl ester epa.govijstr.org |

| Amidation | R'R"NH, DCC or EDC | Room Temperature | 4-(Acetoxymethyl)-3-bromobenzamide |

| Amidation | R'R"NH, TiF₄ (cat.) | Toluene, Reflux | 4-(Acetoxymethyl)-3-bromobenzamide researchgate.net |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.orgdavuniversity.org The reaction with LiAlH₄ proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the -OH group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org It is important to note that LiAlH₄ will also reduce the ester in the acetoxymethyl group, leading to the formation of a diol. Borane (BH₃), often used as a complex with THF, is another reagent capable of reducing carboxylic acids selectively to primary alcohols. davuniversity.org

Decarboxylation: The removal of the carboxyl group (decarboxylation) from a simple aromatic carboxylic acid is generally difficult and requires harsh conditions. Decarboxylation is most facile for carboxylic acids that have a carbonyl group at the β-position, which is not the case for this compound. masterorganicchemistry.com For simple benzoic acids, decarboxylation can sometimes be achieved by heating with a copper catalyst, but this is not a common or high-yielding reaction for this substrate class.

Derivatization Strategies and Analogs of 4 Acetoxymethyl 3 Bromobenzoic Acid

Synthesis of Novel Ester Derivatives

The carboxylic acid moiety of 4-(acetoxymethyl)-3-bromobenzoic acid is a prime target for derivatization through esterification. This reaction not only modifies the polarity and steric profile of the molecule but also serves as a common protecting group strategy for the carboxylic acid functionality.

Standard esterification methods are readily applicable. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a direct and widely used approach. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This equilibrium-driven reaction is particularly effective for synthesizing methyl, ethyl, and other simple alkyl esters. libretexts.org

For more sensitive or complex alcohols where strong acidic conditions are undesirable, alternative methods can be employed. The reaction of the carboxylate salt of the acid with an appropriate alkyl halide via an Sₙ2 reaction provides another route. Furthermore, activating the carboxylic acid, for instance by converting it to an acyl chloride using thionyl chloride (SOCl₂), facilitates reaction with a wide range of alcohols under milder conditions. libretexts.orgchemguide.co.uk Acid anhydrides can also react with alcohols to yield esters. chemguide.co.uk A study involving the related compound 4-bromo-3-(bromomethyl)benzoic acid demonstrated its conversion to the corresponding ethyl ester by reaction with sodium ethoxide, showcasing the reactivity of similar scaffolds. chemicalbook.com

The synthesis of a variety of ester derivatives can be envisioned by selecting different alcohol precursors.

| Ester Derivative Name | Required Alcohol | Potential Synthesis Method |

|---|---|---|

| Methyl 4-(acetoxymethyl)-3-bromobenzoate | Methanol | Fischer Esterification |

| Ethyl 4-(acetoxymethyl)-3-bromobenzoate | Ethanol (B145695) | Fischer Esterification |

| Benzyl (B1604629) 4-(acetoxymethyl)-3-bromobenzoate | Benzyl alcohol | Acid-catalyzed esterification or conversion to acyl chloride followed by alcoholysis |

| tert-Butyl 4-(acetoxymethyl)-3-bromobenzoate | tert-Butanol | Reaction with isobutylene (B52900) under acidic conditions |

| Allyl 4-(acetoxymethyl)-3-bromobenzoate | Allyl alcohol | Fischer Esterification or Steglich esterification |

Amide and Hydrazide Conjugates

The synthesis of amides and hydrazides from the carboxylic acid group of this compound introduces nitrogen-containing functionalities, significantly altering the molecule's chemical properties and potential for hydrogen bonding.

Amide synthesis typically requires the activation of the carboxylic acid to overcome the poor leaving group nature of the hydroxyl group. libretexts.org A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate direct amide bond formation between the carboxylic acid and an amine under milder conditions.

Hydrazide derivatives are typically synthesized by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netnih.gov This nucleophilic acyl substitution reaction, known as hydrazinolysis, is an effective method for introducing the hydrazide moiety (-CONHNH₂). Direct reaction of the carboxylic acid with hydrazine is also possible, often facilitated by coupling agents or by forming a mixed anhydride. researchgate.net These hydrazide conjugates can serve as precursors for more complex heterocyclic structures, such as pyrazoles or oxadiazoles. researchgate.netnih.gov

| Derivative Type | Reactant | Resulting Conjugate Name |

|---|---|---|

| Primary Amide | Ammonia (or equivalent) | 4-(Acetoxymethyl)-3-bromobenzamide |

| Secondary Amide | Aniline | 4-(Acetoxymethyl)-3-bromo-N-phenylbenzamide |

| Secondary Amide | Piperidine | (4-(Acetoxymethyl)-3-bromophenyl)(piperidin-1-yl)methanone |

| Hydrazide | Hydrazine | 4-(Acetoxymethyl)-3-bromobenzohydrazide |

| Substituted Hydrazide | Phenylhydrazine | 4-(Acetoxymethyl)-3-bromo-N'-phenylbenzohydrazide |

Modification of the Aromatic Core for Diversification

The bromine atom on the aromatic ring of this compound is a key handle for diversification through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming biaryl structures by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid or ester. nih.gov The reaction generally proceeds with high efficiency and tolerance for various functional groups, making it suitable for the derivatization of this trifunctional molecule. researchgate.netrsc.org The electronic properties of both the aryl bromide and the boronic acid can influence reaction rates. rsc.org

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene product. organic-chemistry.org The Heck reaction is a versatile method for introducing vinyl groups and other unsaturated moieties onto the aromatic core. nih.govbeilstein-journals.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates for further transformations.

Nucleophilic Aromatic Substitution (SₙAr): While less common for simple aryl bromides, SₙAr can occur under specific conditions, typically requiring activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.govlibretexts.org The carboxylic acid group is electron-withdrawing, which provides some activation, potentially allowing the displacement of the bromide by strong nucleophiles under forcing conditions.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C(aryl)-C(aryl') | Biaryl derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂) + Base | C(aryl)-C(alkenyl) | Stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(aryl)-C(alkynyl) | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst + Base | C(aryl)-N | Aryl amine |

| C-H Arylation | Arene/Heteroarene | Pd catalyst + Ligand + Oxidant | C(aryl)-C(aryl') | Biaryl derivative |

Development of Polyfunctional Building Blocks

This compound is inherently a polyfunctional building block due to its three distinct reactive sites: the carboxylic acid, the C-Br bond, and the acetoxymethyl group. bldpharm.com The strategic and selective manipulation of these groups allows for the synthesis of more complex, multifunctional molecules.

The molecule can act as a bifunctional linker , where two of its reactive sites are used to connect different molecular fragments. nih.govnih.gov For instance, the carboxylic acid could be coupled to one molecule while the bromo group undergoes a Suzuki reaction with another.

The acetoxymethyl group can be considered a protected form of a hydroxymethyl group. vulcanchem.com Hydrolysis of the acetate (B1210297) ester, typically under basic or acidic conditions, reveals the primary alcohol. This newly exposed hydroxymethyl group can then participate in a range of reactions, such as oxidation to an aldehyde, etherification, or further esterification, adding another layer of potential functionalization.

This orthogonality of the functional groups is key to its utility. One functional group can be reacted while the others remain intact, to be used in subsequent synthetic steps. This allows for a programmed, stepwise assembly of complex molecular architectures.

| Reactive Site | Transformation | Resulting Functional Group | Potential for Further Reaction |

|---|---|---|---|

| Carboxylic Acid | Esterification / Amidation | Ester / Amide | Hydrolysis to regenerate acid |

| C-Br Bond | Cross-Coupling (e.g., Suzuki) | Aryl / Alkyl / Alkenyl substituent | Introduces new functional groups on the new substituent |

| Acetoxymethyl Group | Hydrolysis | Hydroxymethyl Group | Oxidation, Etherification, Esterification |

| - | - | Serves as a stable protecting group |

Structure-Reactivity Relationships in Derived Compounds

The reactivity of derivatives of this compound is governed by the interplay of electronic and steric effects imparted by its functional groups. Understanding these relationships is crucial for predicting reaction outcomes and designing synthetic pathways.

Electronic Effects:

The carboxylic acid (-COOH) and acetoxymethyl (-CH₂OAc) groups are both electron-withdrawing. This deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for potential nucleophilic aromatic substitution at the bromine position. libretexts.org

In reactions involving the C-Br bond, such as palladium-catalyzed cross-couplings, the electron-withdrawing nature of the ortho-COOH group can influence the oxidative addition step, a key part of the catalytic cycle. rsc.org

For reactions at the carboxyl group (e.g., esterification), the ortho-bromo substituent exerts an electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack.

Steric Effects:

The acetoxymethyl group, being ortho to the bromine atom, can exert significant steric hindrance. This can impede the approach of bulky reagents to the bromine atom during cross-coupling reactions, potentially requiring tailored catalysts or reaction conditions.

Similarly, the ortho-bromo substituent provides steric bulk adjacent to the carboxylic acid, which can slow down the rate of esterification or amidation, particularly with bulky alcohols or amines.

| Structural Modification | Reaction Site | Predicted Effect on Reactivity | Reasoning |

|---|---|---|---|

| Conversion of -COOH to -COOCH₃ | C-Br Bond (Cross-Coupling) | Slight increase | Ester is slightly less electron-withdrawing than carboxylic acid, potentially facilitating oxidative addition. |

| Introduction of an electron-donating group via Suzuki coupling | Remaining functional groups | Decreased electrophilicity of the ring and carboxyl carbon | Donation of electron density to the aromatic system. |

| Hydrolysis of -CH₂OAc to -CH₂OH | C-Br Bond (Cross-Coupling) | Minimal change in electronics, potential for catalyst coordination | -CH₂OH has similar electronic effects to -CH₂OAc; the free -OH could coordinate to the metal catalyst. |

| Use of a bulky amine for amidation | Carboxylic Acid | Decreased reaction rate | Increased steric hindrance at the reaction center from both the ortho-bromo group and the bulky nucleophile. |

Advanced Spectroscopic and Crystallographic Characterization of 4 Acetoxymethyl 3 Bromobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(Acetoxymethyl)-3-bromobenzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information on the chemical environment, connectivity, and stereochemistry of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetoxymethyl group, and the methyl (-CH₃) protons of the acetate (B1210297) group. The aromatic region would display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two carbonyl carbons (from the carboxylic acid and the ester), the aromatic carbons, the methylene carbon, and the methyl carbon.

To unambiguously assign all proton and carbon signals and to confirm the intricate connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would be used to definitively assign the carbon signals for the methylene group (-CH₂) and the protonated aromatic carbons.

Correlations from the methylene protons (-CH₂-) to the aromatic carbons and the ester carbonyl carbon.

Correlations from the aromatic protons to neighboring and quaternary aromatic carbons, including the carbon bearing the carboxylic acid group.

Correlations from the methyl protons (-CH₃) to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the proximity of substituents on the aromatic ring, for instance, by observing a NOE between the methylene protons and the aromatic proton at position 5.

The following table summarizes the predicted ¹H and ¹³C chemical shifts and key HMBC correlations.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Carboxylic Acid (-COOH) | ~13.0 (broad s) | ~167.0 | - |

| Aromatic C1 | - | ~132.0 | H5 |

| Aromatic C2 | ~8.2 (d) | ~135.0 | H6 |

| Aromatic C3 | - | ~125.0 | H2, H5 |

| Aromatic C4 | - | ~140.0 | H5, H6, Methylene H |

| Aromatic C5 | ~7.9 (dd) | ~131.0 | H6 |

| Aromatic C6 | ~7.7 (d) | ~130.0 | H5 |

| Methylene (-CH₂-) | ~5.2 (s) | ~65.0 | Aromatic C4, Ester C=O |

| Ester Carbonyl (-C=O) | - | ~170.0 | Methylene H, Methyl H |

| Methyl (-CH₃) | ~2.1 (s) | ~21.0 | Ester C=O |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. nih.gov The technique relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of those nuclei in the sample.

For the purity assessment of this compound, a known mass of the sample would be dissolved in a suitable deuterated solvent along with a known mass of a high-purity, certified internal standard (e.g., maleic acid or benzoic acid). nih.govbipm.org By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision. nih.gov The selection of non-overlapping signals for both the analyte (e.g., the methylene or methyl singlet) and the standard is critical for accurate quantification.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula. For this compound (C₁₀H₉BrO₄), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

| Property | Theoretical Value (for C₁₀H₉⁷⁹BrO₄) |

| Molecular Formula | C₁₀H₉BrO₄ |

| Exact Mass | 271.9708 |

| Observed Mass | (Hypothetical) 271.9711 |

| Isotopic Pattern | M⁺ and M+2⁺ peaks of ~1:1 intensity |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity.

The fragmentation of this compound would likely proceed through several key pathways based on the lability of its functional groups.

Predicted Fragmentation Pathways:

Loss of the acetoxy group: A primary fragmentation would be the cleavage of the benzyl (B1604629) C-O bond, leading to the loss of acetic acid (CH₃COOH, 60 Da) or the acetoxy radical (•OCOCH₃, 59 Da).

Loss of the carboxymethyl radical: Cleavage could occur to lose the •CH₂OOCCH₃ radical (73 Da).

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) or the entire •COOH radical (45 Da) is a common fragmentation for benzoic acids.

The following table details the expected major fragment ions.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |

| 272 | [C₁₀H₉BrO₄]⁺ (Molecular Ion) | - |

| 213/215 | [M - OCOCH₃]⁺ | Loss of acetoxy radical (59 Da) |

| 195/197 | [M - COOH - CH₂O]⁺ | Loss of carboxyl and formaldehyde (B43269) (75 Da) |

| 171/173 | [C₇H₄BrO]⁺ | Loss of acetoxymethyl radical (73 Da) |

| 155/157 | [C₆H₄Br]⁺ | Loss of COOH and CH₂O₂ (91 Da) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. kurouskilab.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the spectra would be dominated by vibrations from the carboxylic acid, ester, and substituted benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum would show a very broad O-H stretching band from the carboxylic acid dimer centered around 3000 cm⁻¹. Two distinct and strong C=O stretching bands would be visible: one for the carboxylic acid (around 1700-1720 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹). C-O stretching vibrations for both the acid and ester would appear in the 1300-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic ring and the C-Br bond. Symmetrical vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum. Key Raman bands would include the aromatic ring breathing modes and C-C stretching vibrations.

The table below lists the principal expected vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3300-2500 | O-H stretch (Carboxylic acid dimer) | IR |

| ~1735-1750 | C=O stretch (Ester) | IR, Raman |

| ~1700-1720 | C=O stretch (Carboxylic acid) | IR, Raman |

| ~1600, ~1475 | C=C stretch (Aromatic ring) | IR, Raman |

| ~1300-1200 | C-O stretch (Acid and Ester) | IR |

| ~1250-1100 | In-plane O-H bend (Carboxylic acid) | IR |

| ~920 | Out-of-plane O-H bend (Carboxylic acid dimer) | IR |

| ~700-600 | C-Br stretch | Raman |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Comprehensive searches of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for the specific compound this compound or its direct derivatives. Consequently, a detailed analysis of its crystal packing and hydrogen bonding networks, as outlined in the requested subsections, cannot be provided at this time.

The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the successful growth of a suitable single crystal, followed by experimental data collection and structure solution. The absence of such data in the public domain suggests that this specific compound may not have been subjected to this type of analysis, or the results have not been published in accessible literature.

While crystallographic data exists for structurally related compounds, such as other substituted benzoic acid derivatives, the strict adherence to the specified subject matter of this article prevents the inclusion of such information. An analysis of analogous structures would fall outside the defined scope and would not provide scientifically accurate details for this compound itself.

Crystal Packing Analysis

Information regarding the crystal packing of this compound, including details about its unit cell parameters, space group, and the arrangement of molecules within the crystal lattice, is not available in the reviewed scientific literature.

Hydrogen Bonding Networks

A description of the hydrogen bonding networks within the crystal structure of this compound, which would include the identification of donor-acceptor interactions and their geometric parameters, cannot be generated due to the lack of published crystallographic data.

Computational and Theoretical Studies on 4 Acetoxymethyl 3 Bromobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Detailed quantum chemical calculations specifically for 4-(Acetoxymethyl)-3-bromobenzoic acid are not presently available in published scientific literature. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) Applications

No specific Density Functional Theory (DFT) studies have been published for this compound. DFT is a powerful computational method used to investigate the electronic structure of molecules. For related benzoic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps. bohrium.comnih.gov These calculations provide insight into the molecule's reactivity and stability. However, without a dedicated study, these parameters remain uncalculated for this compound.

Ab Initio Methods

Similarly, there is no record of ab initio calculations for this compound. Ab initio methods are computationally intensive calculations based on first principles, without the use of empirical data. They are used to obtain highly accurate results for molecular properties and are often used as a benchmark for other computational methods.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. Such an analysis would be critical for understanding the molecule's flexibility, particularly the rotation around the C-C and C-O single bonds of the acetoxymethyl and carboxylic acid groups. Studies on similar molecules, like the molecular complex of 3-fluorobenzoic acid, have shown that even subtle conformational changes can lead to different crystalline forms (polymorphs), highlighting the importance of this type of analysis. researchgate.net

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, there are no published theoretical predictions of spectroscopic parameters (e.g., NMR, IR, Raman spectra) for this compound based on computational methods. Theoretical calculations are often used to complement experimental data, aiding in the assignment of spectral peaks to specific molecular vibrations or chemical environments. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

No studies involving the modeling of reaction pathways or the analysis of transition states for reactions involving this compound have been found. This type of computational work is essential for predicting reaction mechanisms, kinetics, and thermodynamics, which is fundamental to designing synthetic routes or understanding chemical transformations.

Molecular Docking and Interaction Studies (Excluding biological targets)

There are no available molecular docking or interaction studies of this compound with non-biological targets, such as materials surfaces, polymers, or other small molecules. Such studies could predict how the molecule might adsorb to a surface or self-assemble, which is relevant for materials science applications.

Applications of 4 Acetoxymethyl 3 Bromobenzoic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Multi-Step Organic Synthesis

The reactivity of the functional groups in 4-(acetoxymethyl)-3-bromobenzoic acid makes it a potentially valuable precursor in multi-step organic synthesis. The carboxylic acid allows for amide bond formation and other nucleophilic acyl substitutions, while the bromine atom is amenable to various cross-coupling reactions. The acetoxymethyl group can be hydrolyzed to a hydroxymethyl group, offering another site for chemical modification. vulcanchem.com

While the direct application of this compound as a building block in the synthesis of complex natural product intermediates is not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The substituted benzoic acid core is a common feature in many natural products. Theoretically, the compound could be employed in synthetic strategies where a brominated and functionalized benzoic acid derivative is required. The bromine atom could be utilized for carbon-carbon bond formation through reactions like the Suzuki or Heck coupling, enabling the elaboration of the aromatic core. Subsequent modification of the carboxylic acid and the acetoxymethyl groups would allow for the construction of more complex intermediates.

Carboxylic acids are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds. nih.gov Although specific examples detailing the use of this compound in heterocycle synthesis are sparse in the scientific literature, its structure lends itself to such transformations. For instance, condensation reactions involving the carboxylic acid group with appropriate binucleophiles can lead to the formation of various heterocyclic rings. Furthermore, intramolecular cyclization reactions, potentially involving the bromine atom or the hydrolyzed acetoxymethyl group, could pave the way for novel heterocyclic systems. A patent describing the synthesis of 3-bromomethylbenzoic acid derivatives highlights their utility as valuable starting materials in the synthesis of certain herbicides, which often feature heterocyclic structures. google.com

Integration into Polymer and Oligomer Architectures

The presence of multiple reactive sites on this compound suggests its potential for integration into polymeric and oligomeric structures. Such monomers can introduce specific functionalities, influencing the properties of the resulting macromolecules.

Polyesters are typically synthesized through the polycondensation of diacids with diols. patsnap.com this compound possesses a carboxylic acid group and an acetoxymethyl group, which can be hydrolyzed to a primary alcohol. This dual functionality would allow it to act as an AB-type monomer for the synthesis of polyesters. The incorporation of this monomer would introduce bromine atoms and pendant carboxylic acid groups (if the original carboxyl group is protected during polymerization and later deprotected) into the polyester (B1180765) backbone, which could be used for further functionalization. While the direct polymerization of this compound is not well-documented, the synthesis of polyesters from functionalized benzoic acid derivatives is a known strategy to create polymers with tailored properties.

Table 1: Potential Polymerization Reactivity of this compound

| Functional Group | Potential Role in Polymerization | Resulting Polymer Feature |

| Carboxylic Acid | Monomer component (A-group) | Ester linkage in backbone |

| Acetoxymethyl Group (after hydrolysis) | Monomer component (B-group) | Ester linkage in backbone |

| Bromine Atom | Post-polymerization modification site | Functionalizable side group |

This table represents a theoretical application based on the compound's functional groups.

While there is no direct evidence in the reviewed literature of this compound being used as a cross-linking agent, its trifunctional nature (after hydrolysis of the ester) suggests a theoretical possibility. A molecule with three or more reactive sites can act as a branching or cross-linking point in a polymer network. In this case, the carboxylic acid and the two hydroxyl groups (one from the hydrolyzed acetoxymethyl group and another potentially introduced through modification of the bromine atom) could participate in reactions to form a cross-linked polymer structure.

Use in Functional Materials Development

The development of functional materials often relies on the use of specialized building blocks that impart specific properties to the final material. Commercial suppliers list this compound as a material building block, indicating its potential in this field. bldpharm.com The bromine atom can be used to introduce photoactive or electronically active groups, while the carboxylic acid can be used to anchor the molecule to surfaces or to other components in a composite material. Research on related compounds, such as polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has shown their utility in solid-phase synthesis for creating libraries of compounds, which is a key process in materials discovery. researchgate.net

Table 2: Research Findings on Structurally Related Compounds

| Compound | Application | Research Finding | Citation |

| Polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid | Solid-phase synthesis | Used as a key precursor for the synthesis of 1,4-benzodiazepin-2,3-diones. | researchgate.net |

| 3-Bromomethylbenzoic acid derivatives | Herbicide synthesis | Valuable starting materials for certain herbicides. | google.com |

| 4-Vinylbenzoic acid | Polymer synthesis | A versatile monomer for creating functionalized polymeric architectures. | vulcanchem.com |

Ligands for Metal Complexes (Excluding biological applications)

This compound is a tailored organic molecule that serves as a versatile building block, or ligand, for the construction of sophisticated metal-organic frameworks (MOFs) and coordination polymers. Its unique trifunctional nature—featuring a carboxylic acid group, a bromine atom, and an acetoxymethyl group—allows for the creation of complex, multidimensional structures with tunable properties. The carboxylate group readily coordinates with metal ions, forming the primary nodes of the framework, while the bromo and acetoxymethyl substituents can be used to engineer the steric and electronic environment within the pores of the resulting material.

In the realm of materials science, this compound is particularly noted for its role as a precursor in the synthesis of advanced coordination polymers. bldpharm.com The strategic placement of the bromo and acetoxymethyl groups on the benzene (B151609) ring influences the ultimate architecture and functionality of the metal complex. The bromine atom, for instance, can introduce specific electronic effects or act as a site for further post-synthetic modification. researchgate.net This allows researchers to fine-tune the properties of the resulting materials for specific applications.

The acetoxymethyl group provides another layer of functional control. It can be hydrolyzed to a hydroxymethyl group, offering a reactive site for grafting other molecules or for creating specific interactions within the framework. This adaptability makes this compound a valuable component in the design of new materials with tailored structural and chemical characteristics. The synthesis of metal complexes using this ligand typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent under controlled temperature and pressure.

Components in Sensor Technologies (Excluding biological sensing)

The application of this compound extends to the development of advanced sensor technologies, primarily through its incorporation into metal-organic frameworks designed for chemical sensing. While direct research on this specific compound in sensor applications is not extensively documented, its structural motifs are highly relevant to the design of chemosensors. MOFs constructed from ligands with specific functional groups can exhibit high selectivity and sensitivity for the detection of various analytes.

The underlying principle involves the interaction between the analyte and the functionalized pores of the MOF. The bromine and acetoxymethyl groups of the this compound ligand can create a unique chemical environment within the pores of the MOF. These functional groups can interact with specific non-biological analytes through various mechanisms, such as halogen bonding, hydrogen bonding, or dipole-dipole interactions. Such interactions can lead to a measurable change in the physical properties of the MOF, such as its luminescence, conductivity, or color, thereby signaling the presence of the target analyte.

For example, the presence of the bromine atom can enhance the framework's affinity for certain electron-rich molecules. The acetoxymethyl group, or its hydrolyzed hydroxymethyl derivative, can provide sites for hydrogen bonding with analytes. The ability to engineer these interactions at the molecular level by selecting appropriate ligands like this compound is a key driver in the development of next-generation chemical sensors for industrial and environmental monitoring.

Advanced Analytical Method Development for Research Quantitation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "4-(Acetoxymethyl)-3-bromobenzoic acid". Its versatility allows for the separation, identification, and quantification of the target compound and its potential impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for moderately polar compounds such as benzoic acid derivatives. For "this compound," a C18 or C8 stationary phase would be suitable. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with an acidic additive such as formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the main compound and any impurities with different polarities. ekb.eg

A stability-indicating HPLC-UV method developed for a structurally similar compound, 4-bromomethyl-3-nitrobenzoic acid, utilized a C18 column with a mobile phase of methanol-water (80:20, v/v) adjusted to pH 4.0 with formic acid, and UV detection at 271 nm. researchgate.net This provides a strong starting point for method development for "this compound."

Normal-phase HPLC, which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, is less common for this type of compound but could be employed for specific separation challenges, such as resolving non-polar impurities.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic acids. researchgate.netnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization. researchgate.netchromatographytoday.com |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. sielc.com |

| Gradient | 30-90% B over 15 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. nih.gov |

| Column Temp. | 30 °C | For reproducible retention times. researchgate.net |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic ring and carboxyl group provide UV absorbance. researchgate.netnih.gov |

| Injection Vol. | 10 µL | Standard injection volume. |

Based on the available literature, "this compound" is an achiral molecule. Therefore, chiral separation strategies are not directly applicable. Should chiral derivatives be synthesized, dedicated chiral stationary phases (CSPs) or the use of chiral mobile phase additives would be necessary to resolve the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC-MS analysis due to the presence of the carboxylic acid group. However, derivatization to a more volatile ester, such as a methyl or silyl (B83357) ester, would enable its analysis by this method. researchgate.net

The derivatized compound would be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer would then provide detailed structural information based on the fragmentation pattern of the molecule, allowing for unambiguous identification. nih.govojp.gov GC-MS is particularly useful for identifying and quantifying trace-level impurities.

Table 2: Potential GC-MS Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization | Esterification with diazomethane (B1218177) or silylation with BSTFA | To increase volatility and thermal stability. researchgate.net |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for a wide range of analytes. |

| Carrier Gas | Helium at 1 mL/min | Standard carrier gas for GC-MS. nih.gov |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | To achieve good separation of analytes. |

| Injector Temp. | 250 °C | To ensure complete vaporization of the sample. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra. |

| MS Scan Range | 50-500 m/z | To cover the expected mass range of the parent ion and fragments. |

Capillary Electrophoresis (CE) for Separation and Purity Profiling

Capillary Electrophoresis (CE) offers an alternative to HPLC for the separation of charged species. As a carboxylic acid, "this compound" can be analyzed in its anionic form at a suitable pH. Capillary Zone Electrophoresis (CZE) is the most common mode of CE. Separations are based on the differential migration of ions in an electric field. nih.gov

For the analysis of "this compound," a buffer with a pH above its pKa would be used to ensure it is deprotonated. The use of additives like cyclodextrins in the buffer can enhance the separation of closely related compounds. researchgate.net CE methods are often characterized by high efficiency, short analysis times, and low consumption of reagents.

Development of Spectrophotometric Methods for Research Applications

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of "this compound" in solutions where it is the primary absorbing species. The aromatic nature of the molecule suggests it will have a distinct UV absorbance spectrum. A wavelength of maximum absorbance (λmax) would be determined, and a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

For more complex matrices, spectrophotometric methods based on charge-transfer complexation could be developed. sphinxsai.comnih.gov This would involve reacting the compound with a suitable chromogenic reagent to produce a colored complex that can be measured in the visible region, thereby increasing the selectivity and sensitivity of the assay.

Future Research Directions and Perspectives on 4 Acetoxymethyl 3 Bromobenzoic Acid

Exploration of Novel Reactivity Pathways

Future research will likely focus on uncovering and harnessing new modes of reactivity for 4-(acetoxymethyl)-3-bromobenzoic acid, moving beyond conventional transformations. The strategic positioning of its functional groups allows for intricate and potentially novel chemical behaviors.

Advanced Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. While standard reactions like Suzuki, Heck, and Sonogashira are well-established, future work could explore more advanced and less conventional coupling partners. This includes investigating catalyst systems for C-N, C-O, and C-S bond formation to introduce diverse heteroatomic functionalities. Furthermore, exploring photoredox and nickel-catalyzed coupling reactions could provide alternative, milder, and more selective pathways for functionalization.

Carboxylic Acid as a Directing Group: The carboxylic acid moiety is not just a handle for amide or ester formation; it can serve as an in situ directing group for C-H activation. Research into transition-metal-catalyzed C-H functionalization at the C5 position (ortho to the carboxyl group) could enable the synthesis of tetra-substituted benzene (B151609) rings with high regioselectivity. nih.gov This approach would be a step-economical way to build molecular complexity.

Tandem and Cascade Reactions: The interplay between the three functional groups could be exploited in elegant tandem or cascade reactions. For instance, an initial cross-coupling reaction at the bromine site could be followed by an intramolecular cyclization involving the carboxylic acid or the acetoxymethyl group (after deprotection). Such strategies could rapidly construct complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

| Functional Group | Novel Reaction Type | Potential Outcome |

|---|---|---|

| 3-Bromo | Photoredox/Nickel Catalysis | Access to new C-C and C-heteroatom bonds under mild conditions. |

| 1-Carboxylic Acid | C-H Activation Directing Group | Selective functionalization at the C5 position. |

| 4-Acetoxymethyl | Intramolecular Cyclization | Rapid synthesis of complex heterocyclic scaffolds. |

Sustainable and Scalable Synthetic Methodologies

The growing demand for environmentally benign chemical processes necessitates the development of green and scalable methods for synthesizing key intermediates like this compound.

Greener Bromination Techniques: Traditional bromination methods often use elemental bromine, which is hazardous and corrosive. wordpress.com Future research should focus on alternative brominating agents that are safer and generate less waste, such as N-bromosuccinimide (NBS) in combination with a green solvent or oxidative bromination using bromide salts with a benign oxidant. wordpress.combohrium.com Catalyst-free bromination reactions, potentially using sonication, also represent a novel green approach. ijisrt.com

Biocatalysis and Chemoenzymatic Synthesis: The synthesis of the acetoxymethyl group or the oxidation of a precursor methyl group could be achieved using enzymatic methods. Biocatalysis offers high selectivity under mild conditions (room temperature, aqueous media), significantly reducing the environmental footprint of the synthesis. Chemoenzymatic routes, which combine biological and chemical steps, could provide efficient pathways to the final product.

Continuous Flow Chemistry: To improve safety, efficiency, and scalability, the synthesis could be adapted to a continuous flow process. Flow chemistry allows for precise control over reaction parameters like temperature and time, which can be crucial for managing exothermic reactions or handling unstable intermediates. digitellinc.comnih.gov This technology is particularly well-suited for industrial-scale production of pharmaceutical intermediates, ensuring consistent quality and higher throughput. theasengineers.com

Design and Synthesis of Advanced Materials Using the Compound

The rigid, functionalizable structure of this compound makes it an excellent candidate as a monomer or building block for the creation of advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for constructing Metal-Organic Frameworks (MOFs). globethesis.comnih.gov By using this compound as a primary or secondary building block, MOFs with specific pore sizes and functionalities could be designed. The bromine atom and the acetoxymethyl group could be post-synthetically modified within the MOF structure, allowing for the tuning of properties for applications in gas storage, separation, or catalysis. rsc.org

Specialty Polymers: As a trifunctional monomer, this compound can be incorporated into polyesters, polyamides, or other polymers. The presence of the bromine atom would impart inherent flame-retardant properties to the resulting material. The acetoxymethyl group, upon deprotection, provides a site for cross-linking or for grafting other polymer chains, creating advanced network polymers or copolymers with unique thermal and mechanical properties.

Functional Dyes and Organic Semiconductors: The aromatic core can be extended through cross-coupling reactions at the bromine position to create larger conjugated systems. Such derivatives could be investigated as functional dyes for sensing applications or as components in organic light-emitting diodes (OLEDs) and other organic electronic devices.

| Material Type | Role of the Compound | Potential Properties and Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker | Tunable porosity for gas storage, catalysis, and separation. |

| Specialty Polymers | Monomer | Inherent flame retardancy, sites for cross-linking. |

| Organic Electronics | Core Scaffold | Development of functional dyes, sensors, and semiconductor materials. |

Integration into Emerging Chemical Technologies

The utility of this compound can be amplified by its integration into modern, high-throughput chemical technologies that are revolutionizing research and development.

Automated Synthesis Platforms: The compound's multiple reaction handles make it an ideal building block for automated synthesis platforms. researchgate.netforesight.org These systems, which can perform reactions in a programmed sequence, rely on versatile and predictably reactive starting materials to rapidly generate libraries of diverse compounds for drug discovery or materials science screening. chemistryworld.com

Combinatorial Chemistry and High-Throughput Screening: By systematically reacting each of the three functional groups with a different set of reactants, large combinatorial libraries can be synthesized. This approach is highly valuable in the pharmaceutical industry for identifying lead compounds with desired biological activity. ontosight.ai

Development of Chemical Probes: The compound can serve as a scaffold for developing chemical probes. For example, a fluorescent tag could be attached via the carboxylic acid, while a reactive group for target binding is installed at the bromine position. Such probes are instrumental in chemical biology for studying cellular processes and identifying protein targets.

Interdisciplinary Research Opportunities

The full exploration of this compound's potential requires collaboration across different scientific disciplines.

Medicinal Chemistry and Drug Discovery: The compound serves as an excellent starting point for the synthesis of novel pharmaceutical agents. ontosight.aiycdehongchem.com Its derivatives could be designed and synthesized to target a wide range of diseases. Collaboration with biologists and pharmacologists would be essential to screen these new molecules for therapeutic efficacy.

Computational Chemistry: Theoretical studies can provide deep insights into the compound's reactivity and properties. nih.govacs.org Density Functional Theory (DFT) calculations could be used to predict the outcomes of unknown reactions, elucidate reaction mechanisms, and guide the rational design of new derivatives and materials, thereby saving significant experimental time and resources.

Materials Science and Engineering: The development of new polymers or MOFs based on this building block would require a close partnership between synthetic chemists and materials scientists. researchgate.net Materials scientists could characterize the physical, thermal, and electronic properties of the newly synthesized materials and evaluate their performance in real-world applications, such as in electronic devices or as advanced coatings.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(Acetoxymethyl)-3-bromobenzoic acid, and how can intermediates be purified?

Answer:

The synthesis typically involves bromination and esterification steps. For example, bromination of a benzoic acid precursor (e.g., 4-methylbenzoic acid) using N-bromosuccinimide (NBS) and a radical initiator like AIBN can introduce the bromine atom at the 3-position . Subsequent acetoxymethylation may involve esterification with acetic anhydride under acidic conditions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C).

- Key Validation: Monitor reaction progress with TLC (Rf tracking) and characterize intermediates via FT-IR (ester carbonyl stretch ~1740 cm⁻¹) .

Basic: How should researchers handle hygroscopic or reactive intermediates during synthesis?

Answer:

Intermediates like bromomethyl derivatives are moisture-sensitive. Recommendations include:

- Storage: Use anhydrous solvents (e.g., THF, DCM) and store under inert gas (N₂/Ar) at -20°C .

- Safety Protocols: Employ gloveboxes for air-sensitive steps and avoid direct skin contact (wear nitrile gloves, lab coats) .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 48 hours) to assess intermediate stability .

Advanced: What computational methods can predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) studies are critical for modeling reactivity:

- Reactive Sites: Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (COO⁻) regions .

- Transition States: Optimize geometries at the B3LYP/6-311+G(d,p) level to model Suzuki-Miyaura coupling with aryl boronic acids .

- Solvent Effects: Include polarizable continuum models (PCM) for solvent interactions (e.g., DMF, THF) .

- Validation: Compare computed reaction barriers (<20 kcal/mol) with experimental yields (>70%) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer:

Discrepancies may arise from dynamic effects or impurities. Strategies include:

- Variable-Temperature NMR: Analyze splitting patterns at 298 K vs. 343 K to detect conformational changes (e.g., rotamers) .

- 2D NMR: Use HSQC and HMBC to assign ambiguous peaks (e.g., acetoxymethyl CH₂ vs. aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₀H₉BrO₄) with <2 ppm error .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

Design assays based on structural analogs (e.g., enzyme inhibitors):

- Enzyme Inhibition: Test against cyclooxygenase-2 (COX-2) using a fluorometric kit (IC₅₀ determination) .

- Cellular Uptake: Use fluorescence microscopy with a dansyl-labeled derivative to track intracellular localization .

- Toxicity Screening: Perform MTT assays on HEK-293 cells (72-hour exposure, EC₅₀ calculation) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR (δ 2.1 ppm for acetoxymethyl CH₃, δ 7.5–8.0 ppm for aromatic protons) and ¹³C NMR (δ 170 ppm for ester carbonyl) .

- Elemental Analysis: Confirm Br content (theoretical ~25%) via combustion analysis .

- X-ray Crystallography: Resolve crystal structure (space group Pna2₁) to confirm stereochemistry .

Advanced: How can researchers optimize reaction conditions to minimize de-bromination during synthesis?

Answer:

De-bromination is common under basic or high-temperature conditions. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.